di-p-Toluoyl-L-tartaric acid
Overview
Description
Di-p-Toluoyl-L-tartaric acid is a chiral resolving agent widely used in organic synthesis. It is a derivative of tartaric acid, where the hydroxyl groups are esterified with p-toluoyl groups. This compound is known for its ability to resolve racemic mixtures into their enantiomeric forms, making it valuable in the production of optically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-p-Toluoyl-L-tartaric acid can be synthesized by esterifying L-tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving L-tartaric acid in a suitable solvent like dichloromethane, adding p-toluoyl chloride, and then adding pyridine to catalyze the reaction. The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous stirring and temperature control to ensure high yield and purity. The use of automated systems for addition and mixing of reagents helps in maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the p-toluoyl groups can be replaced by other acyl groups.
Common Reagents and Conditions
- p-Toluoyl chloride, pyridine, dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Esterification: this compound.
Hydrolysis: L-tartaric acid and p-toluic acid.
Scientific Research Applications
Di-p-Toluoyl-L-tartaric acid is extensively used in various fields of scientific research:
Biology: It aids in the study of chiral molecules and their interactions with biological systems.
Mechanism of Action
Di-p-Toluoyl-L-tartaric acid exerts its effects through the formation of diastereomeric salts with racemic bases. The different solubilities of these salts allow for the separation of enantiomers. The molecular targets are the chiral centers of the racemic compounds, and the pathways involved include the formation and crystallization of diastereomeric complexes .
Comparison with Similar Compounds
Similar Compounds
- Di-p-Toluoyl-D-tartaric acid
- O,O’-Di-p-toluoyl-D-tartaric acid
- Di-p-anisoyl-L-tartaric acid
Uniqueness
Di-p-Toluoyl-L-tartaric acid is unique due to its high efficiency in resolving a wide range of racemic mixtures. Compared to its D-isomer, it is specifically used for resolving enantiomers of compounds that are more compatible with the L-form. The presence of p-toluoyl groups enhances its solubility and reactivity, making it more effective in certain applications .
Properties
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909134 | |
Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039646-91-7, 32634-66-5, 104695-67-2 | |
Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1039646-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.